
(3-Chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 6-bromomethyl-2-oxochromene-3-carboxylic acid.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium on carbon or copper iodide.
Reaction Steps: The key steps in the synthesis involve esterification, bromination, and cyclization reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted chromenes and carboxylates.
Scientific Research Applications
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its inhibitory effects on kallikrein proteins, which play a role in various physiological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving kallikrein-related pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate exerts its effects involves the irreversible inhibition of kallikrein proteins. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the protein, thereby blocking its enzymatic activity. The molecular targets include specific amino acid residues within the kallikrein protein, and the pathways involved are related to proteolytic processes.
Comparison with Similar Compounds
Similar Compounds
(2-bromophenyl)methyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: Another synthetic organic compound with inhibitory effects on enzymes.
(3-chlorophenyl)methyl-6-bromo-2-oxo-2H-chromene-3-carboxylate: A structurally similar compound with potential pharmacological applications.
Uniqueness
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate is unique due to its specific inhibitory action on kallikrein proteins, which distinguishes it from other similar compounds. Its irreversible binding mechanism and the presence of both bromomethyl and chlorophenyl groups contribute to its distinct chemical and biological properties.
properties
Molecular Formula |
C17H10BrClO4 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(3-chlorophenyl) 6-(bromomethyl)-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H10BrClO4/c18-9-10-4-5-15-11(6-10)7-14(17(21)23-15)16(20)22-13-3-1-2-12(19)8-13/h1-8H,9H2 |
InChI Key |
RNWNTBMGGUARMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)CBr)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
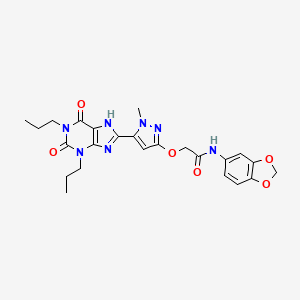
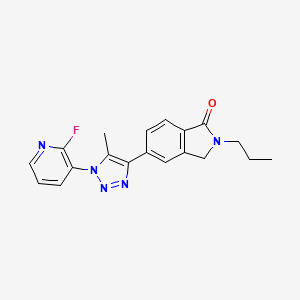
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
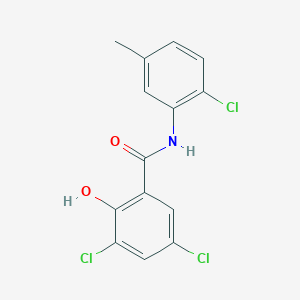
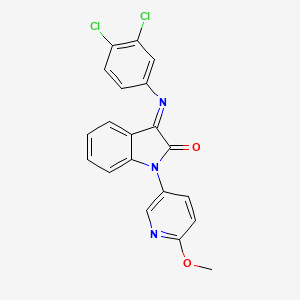
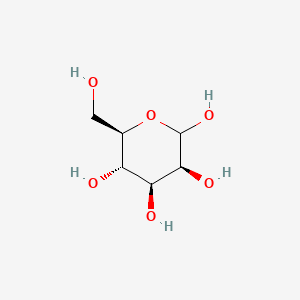
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)
![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
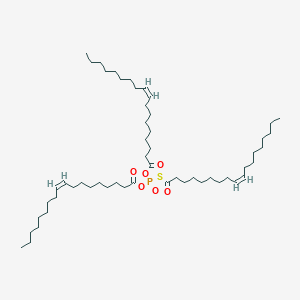
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)